Cortexolone 17-acetate Cortexolone 17-acetate
Brand Name: Vulcanchem
CAS No.: 19357-45-0
VCID: VC20984744
InChI: InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
SMILES: CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Molecular Formula: C23H32O5
Molecular Weight: 388.5 g/mol

Cortexolone 17-acetate

CAS No.: 19357-45-0

Cat. No.: VC20984744

Molecular Formula: C23H32O5

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Cortexolone 17-acetate - 19357-45-0

Specification

CAS No. 19357-45-0
Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
Standard InChI Key MNQKQGFLLDOCEI-JZTHCNPZSA-N
Isomeric SMILES CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO
SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Canonical SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Introduction

Chemical Properties and Structure

Molecular Composition

Cortexolone 17-acetate possesses specific chemical attributes that define its behavior in various research contexts. The compound's fundamental chemical properties are summarized in the following table:

PropertyValue
CAS Number19357-45-0
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
IUPAC Name[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

The molecular structure incorporates multiple chiral centers and functional groups that contribute to its specific biological activities and receptor binding capabilities. This complex stereochemistry plays a crucial role in determining how the molecule interacts with biological targets, particularly the androgen receptor.

Structural Features

The structure of Cortexolone 17-acetate is characterized by:

  • A core cyclopentanoperhydrophenanthrene ring system typical of steroid compounds

  • An acetate group strategically positioned at the 17 position of the steroid nucleus

  • A hydroxyacetyl group that contributes to its receptor binding profile

  • A specific three-dimensional configuration maintained through multiple stereogenic centers

These structural elements collectively contribute to the compound's distinctive pharmacological profile and research utility. The precise positioning of the acetate group at the 17 position is particularly significant as it directly influences the compound's biological activity and stability.

Biological Activity and Mechanism of Action

Androgen Receptor Antagonism

Cortexolone 17-acetate functions primarily as an antagonist of the androgen receptor, similar to other corticosteroids like clascoterone (cortexolone 17α-propionate). This antagonistic activity represents the compound's principal biological property that has generated research interest. As an androgen receptor antagonist, the compound competitively binds to androgen receptors, preventing the binding of endogenous androgens and subsequent activation of androgen-dependent cellular processes.

The compound's ability to effectively bind androgen receptors without activating downstream signaling cascades positions it as a valuable research tool for investigating androgen-dependent physiological processes and potential therapeutic approaches for androgen-related conditions.

Structure-Activity Relationship

The specific structural features of Cortexolone 17-acetate, particularly the acetate group at the 17 position, enhance several aspects of its biological activity:

  • Binding affinity for the androgen receptor

  • Stability within experimental biological systems

  • Selectivity for specific receptor subtypes

  • Resistance to metabolic degradation

Comparison with Related Compounds

Cortexolone Derivatives

While Cortexolone 17-acetate shares structural similarities with other cortexolone derivatives, important differences exist in their biological activities, applications, and development status. The following table presents a comparative analysis of Cortexolone 17-acetate and its closely related derivative, Cortexolone 17α-propionate (Clascoterone):

PropertyCortexolone 17-acetateCortexolone 17α-propionate (Clascoterone)
Functional Group at Position 17AcetatePropionate
Primary Research ContextBasic androgen receptor studiesDermatological applications
Clinical DevelopmentResearch compound onlyFDA-approved for acne treatment (WINLEVI®)
Mechanism of ActionAndrogen receptor antagonistPotent topical androgen antagonist
Target ConditionsResearch tool for androgen-dependent processesAcne, hirsutism, androgenetic alopecia
AdministrationResearch contexts onlyTopical application (cream, gel, unguent)

This comparison highlights how subtle structural differences between closely related compounds can lead to significant variations in their development trajectory and practical applications. While both compounds share the core mechanism of androgen receptor antagonism, Cortexolone 17α-propionate has progressed through clinical development to become a therapeutic agent for dermatological conditions .

Pharmacological Distinctions

The specific pharmacological properties that distinguish Cortexolone 17-acetate include:

  • Potential differences in receptor binding affinity compared to propionate derivatives

  • Variations in tissue penetration and distribution based on lipophilicity

  • Distinctive metabolic profile and stability in biological systems

  • Specific structure-dependent interactions with androgen receptor binding domains

These distinctions highlight the importance of precise structural modifications in determining a compound's biological behavior and potential applications. The acetate group in Cortexolone 17-acetate, compared to the propionate group in clascoterone, creates subtle but significant differences in the compound's pharmacological profile .

Synthesis and Manufacturing

Quality Control and Characterization

The production of research-grade Cortexolone 17-acetate necessitates rigorous quality control procedures, including:

  • Analytical characterization using spectroscopic techniques (NMR, FTIR, MS)

  • Chromatographic purity assessment (HPLC, GC-MS)

  • Structural confirmation through X-ray crystallography (for crystalline forms)

  • Stereochemical purity verification

  • Stability testing under various storage conditions

These quality control measures ensure that the compound meets the stringent requirements for research applications and provides consistent results in experimental contexts.

Research Applications

Current Research Contexts

Cortexolone 17-acetate serves as an important research tool in several scientific contexts:

  • Fundamental studies investigating androgen receptor binding and signaling pathways

  • Comparative analyses with other androgen receptor antagonists to establish structure-activity relationships

  • Biochemical investigations of steroid receptor pharmacology

  • Preclinical research exploring potential applications in androgen-dependent conditions

As a research compound, Cortexolone 17-acetate provides valuable insights into the molecular mechanisms underlying androgen receptor antagonism and the broader pharmacology of steroid-based compounds.

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